molecular formula C9H7N3S B1288710 2-(thiocyanatomethyl)-1H-benzo[d]imidazole CAS No. 34091-38-8

2-(thiocyanatomethyl)-1H-benzo[d]imidazole

Cat. No.: B1288710
CAS No.: 34091-38-8
M. Wt: 189.24 g/mol
InChI Key: NPYHFFYLECPPGJ-UHFFFAOYSA-N
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Description

2-(Thiocyanatomethyl)-1H-benzo[d]imidazole is a chemical building block of interest in medicinal chemistry and drug discovery. The compound features a benzimidazole core, a privileged scaffold in pharmaceuticals known for its diverse biological activities . This scaffold is found in compounds with documented anticancer properties , antimicrobial activity , and enzyme inhibitory potential, such as α-glucosidase inhibition . The unique thiocyanatomethyl functional group may serve as a key reactive site for further chemical modifications or could contribute to the molecule's mechanism of action in biological systems. Researchers can utilize this reagent as a precursor for synthesizing novel derivatives or as a probe for investigating structure-activity relationships. All products are for Research Use Only and are not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzimidazol-2-ylmethyl thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3S/c10-6-13-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYHFFYLECPPGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20614047
Record name (1H-Benzimidazol-2-yl)methyl thiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34091-38-8
Record name (1H-Benzimidazol-2-yl)methyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}carbonitrile
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Advanced Structural Characterization and Solid State Analysis

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. The data derived from these experiments would provide a foundational, atomic-level understanding of 2-(thiocyanatomethyl)-1H-benzo[d]imidazole in its solid state.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Structure Elucidation

Had a suitable single crystal of this compound been synthesized and analyzed, SCXRD would reveal its exact molecular structure. This analysis provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and defining the molecule's three-dimensional conformation.

The resulting data would be presented in a standardized crystallographic information file (CIF) and typically summarized in tables. A key data table would include:

ParameterDescriptionExample Data (Hypothetical)
Chemical FormulaThe elemental composition of the molecule.C9H7N3S
Formula WeightThe molar mass of the compound.189.24 g/mol
Crystal SystemThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).Monoclinic
Space GroupThe specific symmetry group of the crystal.P2₁/c
a, b, c (Å)The dimensions of the unit cell axes.a = 8.5 Å, b = 10.2 Å, c = 9.8 Å
α, β, γ (°)The angles between the unit cell axes.α = 90°, β = 105.5°, γ = 90°
Volume (ų)The volume of the unit cell.819.4 ų
ZThe number of molecules per unit cell.4

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

PXRD is used to analyze a polycrystalline sample, providing a characteristic diffraction pattern that serves as a "fingerprint" for a specific crystalline phase. This technique is crucial for confirming the phase purity of a bulk sample, identifying different polymorphs (if they exist), and monitoring crystalline changes under various conditions. The data is typically presented as a plot of diffraction intensity versus the diffraction angle (2θ).

Analysis of Crystal Packing and Intermolecular Interactions

With the molecular structure from SCXRD, the arrangement of molecules within the crystal lattice (crystal packing) can be analyzed. This reveals the non-covalent interactions that stabilize the solid-state structure.

Hydrogen Bonding Networks

Hydrogen bonds are highly influential, directional interactions that often dictate the supramolecular assembly in a crystal. For this compound, potential hydrogen bonds such as N-H···N (between imidazole (B134444) rings) or N-H···S (between an imidazole N-H and the thiocyanate (B1210189) sulfur) would be identified. nih.gov Weaker interactions like C-H···O and C-H···π would also be systematically analyzed. nih.gov A detailed report would tabulate these interactions, specifying the donor (D), hydrogen (H), and acceptor (A) atoms, along with their geometric parameters.

D—H···Ad(D-H) / Åd(H···A) / Åd(D···A) / Å<(DHA) / °
N-H···N----
N-H···S----

This table would be populated with specific geometric data from an actual crystal structure analysis.

π-π Stacking Interactions

The aromatic benzimidazole (B57391) ring is capable of engaging in π-π stacking interactions, which are crucial for the stabilization of many crystal structures. researchgate.net Analysis would involve measuring the centroid-to-centroid distance between adjacent rings and the angles describing their relative orientation (e.g., parallel-displaced vs. T-shaped). Such interactions play a significant role in the electronic and physical properties of the material. nih.gov

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface (HS) analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, researchers can identify the specific atoms involved in close contacts and the nature of these interactions. mdpi.com The d_norm visualization employs a color scale where red spots indicate contacts shorter than the van der Waals radii (often hydrogen bonds), white represents contacts of van der Waals separation, and blue indicates longer contacts. mdpi.com

For this compound, a specific Hirshfeld surface analysis would be expected to highlight several key interactions:

N-H···N/S Hydrogen Bonds: The donor N-H group of the imidazole ring is likely to form hydrogen bonds with the nitrogen or sulfur atoms of the thiocyanate group of an adjacent molecule, which would appear as prominent red regions on the d_norm map.

C-H···π Interactions: The hydrogen atoms on the benzimidazole ring could interact with the π-system of neighboring aromatic rings.

π-π Stacking: The planar benzimidazole rings may engage in π-π stacking, which is a common stabilizing interaction in such aromatic systems. imist.ma

H···H, H···S, and H···C Contacts: Given the molecular composition, these contacts would account for a significant portion of the total Hirshfeld surface area.

A quantitative analysis is typically presented using 2D fingerprint plots, which summarize the distribution of d_e (distance to the nearest nucleus external to the surface) and d_i (distance to the nearest nucleus internal to the surface) points, providing percentage contributions for each type of intermolecular contact. mdpi.com While specific experimental data for this compound is not available in the cited literature, the analysis of related structures provides a robust framework for predicting its solid-state intermolecular interactions.

Tautomerism in the Solid State

The 1H-benzo[d]imidazole scaffold is characterized by prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms (N1 or N3). In solution, this exchange is often rapid, leading to time-averaged signals in spectroscopic measurements like NMR. mdpi.com However, in the highly ordered environment of the solid state, the molecule is typically "locked" into a single, preferred tautomeric form due to crystal packing forces and specific intermolecular hydrogen-bonding networks. mdpi.com

X-ray diffraction (XRD) studies on benzimidazole derivatives have confirmed the existence of a single tautomer in the solid phase. mdpi.com For instance, an XRD analysis of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one hydrate (B1144303) confirmed that only one tautomer exists in the crystal lattice. mdpi.com The geometric parameters of the imidazole ring, such as the C-N bond lengths and the internal angles at the nitrogen atoms, can provide clear evidence for the location of the proton. In a fixed tautomer, the C2-N1 and C2-N3 bond lengths are not averaged and will exhibit distinct values. mdpi.com

In the case of this compound, the solid-state structure would be stabilized by intermolecular hydrogen bonds, likely involving the N-H proton and the electron-rich nitrogen or sulfur atom of the thiocyanate group on a neighboring molecule. This directional bonding favors one tautomer over the other, effectively preventing tautomeric exchange within the crystal. While studies on some systems like 2-methylthio-imidazolins have shown that different tautomeric forms can exist in the solid state versus in solution, a single form is typically dominant in the crystalline phase for benzimidazoles. researchgate.net A definitive determination of the predominant tautomer of this compound in the solid state would require single-crystal X-ray diffraction analysis.

Spectroscopic Investigations for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solid-State NMR)

NMR spectroscopy is an essential technique for elucidating the molecular structure of this compound. The expected chemical shifts are based on data from analogous benzimidazole structures. arabjchem.orgresearchgate.nettsijournals.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzimidazole ring, the methylene (B1212753) protons, and the N-H proton. The aromatic protons typically appear as multiplets in the range of δ 7.20–7.80 ppm. The methylene protons (-CH₂-) adjacent to the thiocyanate group would likely resonate as a singlet around δ 4.50-5.00 ppm. The imidazole N-H proton is expected to be a broad singlet at a higher chemical shift (δ 10.0-12.5 ppm), and its exact position can be sensitive to solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon framework. The aromatic carbons of the benzimidazole ring typically resonate between δ 110–145 ppm. The C2 carbon, attached to the thiocyanatomethyl group, is expected around δ 150 ppm. A crucial signal is that of the sp-hybridized carbon of the thiocyanate (-SCN) group, which has been reported for a similar pyridinium (B92312) thiocyanate compound at δ 112.5 ppm. nih.gov The methylene carbon (-CH₂-) signal is anticipated in the δ 30-40 ppm range.

Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound.
AtomNucleusPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H¹H7.20 - 7.80Multiplet
-CH₂-¹H4.50 - 5.00Singlet
N-H¹H10.0 - 12.5Broad Singlet
Aromatic-C¹³C110 - 145-
C2¹³C~150-
-CH₂-¹³C30 - 40-
-SCN¹³C~112.5 nih.gov-

Solid-State NMR: Solid-state NMR could provide further insights, especially regarding tautomerism. By analyzing the spectra, it is possible to confirm if a single tautomer is present in the solid state, as would be indicated by a single set of sharp resonances, corroborating findings from potential XRD studies.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups within the molecule by their vibrational frequencies. The spectrum of this compound is expected to display several key absorption bands.

The most diagnostic band would be the sharp, strong absorption corresponding to the C≡N stretch of the thiocyanate group, which typically appears in the 2100–2200 cm⁻¹ region. The N-H stretching vibration of the imidazole ring is expected as a broad band between 3100–3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C=N stretching of the imidazole ring usually appears around 1620–1630 cm⁻¹. ijpsonline.com The C-S stretching vibration is generally weaker and found at lower wavenumbers, often around 740 cm⁻¹. ijpsonline.com

Table 2. Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
N-H (Imidazole)Stretching3100 - 3400Medium, Broad
C-H (Aromatic)Stretching3000 - 3100Medium
-S-C≡N (Thiocyanate)Stretching2100 - 2200Strong, Sharp
C=N (Imidazole)Stretching1620 - 1630 ijpsonline.comMedium
C=C (Aromatic)Stretching1450 - 1600Medium-Strong
C-SStretching~740 ijpsonline.comWeak-Medium

Mass Spectrometry (MS/HRMS, ESI-MS, LC-MS) for Molecular Mass Determination

Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (molecular formula C₉H₇N₃S), the calculated monoisotopic molecular weight is 189.0361 g/mol .

Using electrospray ionization (ESI) in positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. For example, the synthesis of similar 2-(benzylthiomethyl)-1H-benzimidazole derivatives was confirmed by HRMS, where the observed [M+H]⁺ ion matched the calculated value. tsijournals.com

Table 3. Mass Spectrometric Data for this compound.
ParameterValue
Molecular FormulaC₉H₇N₃S
Monoisotopic Molecular Weight189.0361
Primary Ion (ESI+)[M+H]⁺
Calculated m/z for [C₉H₈N₃S]⁺190.0439

Fragmentation of the parent ion would likely involve the loss of the thiocyanate group or cleavage of the methylene bridge, with the stable benzimidazole cation being a prominent fragment in the resulting spectrum.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The benzimidazole ring system is the primary chromophore in this compound. Compounds with this core structure typically exhibit strong absorption bands in the UV region resulting from π → π* electronic transitions within the conjugated aromatic system. nih.gov

Studies on similar 2-substituted benzimidazoles, such as 2-(p-tolyl)-1H-benzo[d]imidazole, show a characteristic absorption band around 303 nm. nih.gov It is expected that this compound would exhibit a similar absorption profile, with one or more strong absorption maxima (λ_max) in the 250-310 nm range. The exact position and intensity of these bands can be influenced by the solvent polarity.

Computational and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For benzimidazole (B57391) derivatives, this is crucial for understanding their mechanism of action and for designing new, more potent compounds.

Molecular docking studies on a wide array of benzimidazole derivatives consistently show that the core benzimidazole ring system is fundamental to binding. The planar, aromatic structure allows it to fit into well-defined pockets of proteins and intercalate with DNA. The mode of binding is significantly influenced by the substituents.

For 2-(thiocyanatomethyl)-1H-benzo[d]imidazole, the benzimidazole core would be expected to form the primary anchor within a receptor's binding site. The thiocyanatomethyl group at the 2-position is predicted to modulate this interaction by introducing specific steric and electronic features. This substituent can explore deeper pockets of the active site, potentially forming unique interactions that enhance binding affinity and selectivity compared to unsubstituted or differently substituted benzimidazoles.

The benzimidazole scaffold has been successfully docked against a diverse range of biological macromolecules, indicating numerous potential targets for this compound. These targets span various classes of proteins and enzymes across different organisms.

Potential Target ClassSpecific ExamplesTherapeutic AreaSupporting Citations
Bacterial TopoisomerasesDNA Gyrase, Topoisomerase IVAntibacterial ekb.egnih.govmdpi.comresearchgate.net
Fungal EnzymesSterol 14α-demethylase (CYP51)Antifungal tandfonline.comnih.govnih.gov
Helminth Structural Proteinsβ-TubulinAnthelmintic frontiersin.orgsemanticscholar.orgnih.gov
Human Kinases & EnzymesThymidylate Synthase, Cyclooxygenase-2 (COX-2)Anticancer, Anti-inflammatory rsc.orgrsc.org
Nucleic AcidsDNAAnticancer, Antimicrobial ekb.eg

The interactions between benzimidazole derivatives and their biological targets are multifaceted. The specific nature of these interactions determines the stability and affinity of the ligand-receptor complex.

Hydrogen Bonds: The nitrogen atom in the imidazole (B134444) ring (specifically the N-H group) is a critical hydrogen bond donor. Docking studies frequently show this group forming hydrogen bonds with backbone carbonyls or acidic amino acid residues (e.g., Asp, Glu) in the active site. nih.govacs.org

Hydrophobic and π-Interactions: The fused benzene (B151609) ring provides a large hydrophobic surface that interacts favorably with nonpolar amino acid residues such as Valine, Leucine, Isoleucine, and Phenylalanine. Additionally, π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan are commonly observed. semanticscholar.org

Role of the Thiocyanatomethyl Group: The -CH2-SCN substituent would introduce further possibilities. The sulfur atom could act as a weak hydrogen bond acceptor or participate in other non-covalent interactions. The entire group would influence the molecule's conformation and ability to fit within the binding pocket, potentially interacting with specific residues to enhance binding energy.

Interaction TypeKey Molecular FeatureCommon Interacting ResiduesSupporting Citations
Hydrogen Bonding (Donor)Imidazole N-HAsp, Glu, Met, Ser nih.govacs.org
Hydrophobic InteractionsBenzene RingAla, Val, Leu, Ile, Pro semanticscholar.org
π-π StackingBenzimidazole Aromatic SystemPhe, Tyr, Trp semanticscholar.org

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the biological environment.

MD simulations are crucial for assessing the stability of the predicted binding pose from docking studies. For benzimidazole derivatives, simulations typically run for tens to hundreds of nanoseconds show that stable compounds maintain their key interactions within the binding pocket. tandfonline.comnih.govnih.gov The root-mean-square deviation (RMSD) of the ligand's atoms is monitored; a low and stable RMSD value suggests the ligand does not diffuse away from the binding site and remains in a consistent conformational pose. researchgate.net

MD simulations allow for the analysis of how binding interactions evolve over time. Hydrogen bonds may form, break, and re-form, and the analysis of their occupancy (the percentage of time a specific bond exists) reveals the most critical and stable interactions. For instance, simulations of benzimidazole derivatives bound to enzymes like CYP51 or β-tubulin have confirmed the persistence of key hydrogen bonds and hydrophobic contacts, validating the binding modes predicted by docking. tandfonline.comnih.govnih.govacs.org

A simulation of this compound complexed with a target like bacterial DNA gyrase would likely demonstrate the dynamic stability of the core interactions. ekb.egnih.gov Furthermore, it would elucidate the specific role of the thiocyanatomethyl group, tracking its movement and interactions with surrounding residues to confirm whether it contributes significantly to the binding free energy and the stability of the complex. researchgate.net This provides a deeper understanding of the compound's mechanism of action at an atomic level.

Structure-Activity Relationship (SAR) Prediction through in silico Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov For the benzimidazole scaffold, including this compound, in silico models like Quantitative Structure-Activity Relationship (QSAR) are pivotal for predicting activity and guiding the synthesis of more potent analogues. nih.govnih.gov

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For benzimidazole derivatives, SAR studies have highlighted that substitutions at various positions on the ring system can dramatically alter the compound's efficacy. rroij.comnih.gov

Key findings from SAR and QSAR studies on benzimidazole derivatives include:

N1-position substitution: Modifications at the N1 position of the imidazole ring also significantly influence activity. SAR analyses indicate that adding bulky aromatic groups at this position may not be suitable for certain activities, such as anti-inflammatory effects. nih.gov

Descriptor Contribution: In a 2D-QSAR study on benzazole-based compounds, descriptors such as T_2_C_1 (a topological descriptor) and 4pathClusterCount (a path-based descriptor) were found to have significant positive and negative contributions to the biological activity, demonstrating the complexity of the structure-activity landscape. nih.gov

By developing robust QSAR models, researchers can screen virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the highest predicted potency and most favorable pharmacokinetic profiles. nih.gov

Table 1: Key Structural Positions and Their General Influence on Benzimidazole Activity.
PositionType of SubstituentGeneral Impact on ActivityRelevant SAR Insight
C2Electron-donating/withdrawing groups, Alkyl/Aryl groupsHighly significant; modulates binding affinity and mechanism of action.The nature of the substituent (e.g., thiocyanatomethyl) directly influences interaction with biological targets. rroij.comresearchgate.net
N1Alkyl/Aryl groups, HydrogenInfluences solubility, metabolism, and receptor interaction.Bulky aromatic substitutions can be detrimental to anti-inflammatory activity. nih.gov
C5/C6Electron-withdrawing groups (e.g., halogens, nitro)Can enhance potency and modulate physicochemical properties.Often crucial for fine-tuning the electronic character of the benzene ring. nih.gov

Advanced Computational Chemistry Approaches

Beyond QSAR, a suite of advanced computational techniques is employed to investigate this compound at a molecular level. These methods provide a three-dimensional understanding of the compound and its potential biological interactions.

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are necessary for binding to a specific biological target. researchgate.net For the benzimidazole class of compounds, this technique helps in understanding the key interactions responsible for their diverse pharmacological effects, such as anti-inflammatory or antimicrobial activities. plantarchives.orgnih.gov

A pharmacophore model for a series of benzimidazole derivatives might include features such as:

Hydrogen bond donors (e.g., the N-H group of the imidazole ring)

Hydrogen bond acceptors

Aromatic rings (the benzene and imidazole rings)

Hydrophobic features

In one study focused on benzimidazole derivatives as Farnesoid X receptor (FXR) agonists, a five-feature pharmacophore hypothesis, HHHRR, was identified as the best model. nih.govresearchgate.net This model consisted of three hydrophobic features (H) and two aromatic rings (R), providing a clear template for designing new, potent FXR agonists. nih.govresearchgate.net Such models are used to screen large chemical databases to find novel compounds, including derivatives of this compound, that fit the pharmacophoric requirements and are therefore likely to be active. researchgate.net

When the three-dimensional crystal structure of a target protein is not available, homology modeling can be used to construct a reliable 3D model. This technique relies on the known experimental structure of a homologous protein (a "template") that shares a significant degree of sequence similarity. nih.govresearchgate.net

This approach has been successfully applied to study the interactions of benzimidazole derivatives with their targets. nih.govnih.gov For example, a 3D model of the Plasmodium falciparum adenylosuccinate lyase (PfADSL) enzyme was built using the SWISS-MODEL server to investigate how benzimidazole compounds could act as inhibitors. nih.govresearchgate.netnih.gov The process typically involves:

Template Identification: Finding a protein of known structure with high sequence identity to the target protein. For PfADSL, a similar enzyme from Plasmodium vivax (PDB ID: 2QGA) with 63.91% identity was used as a template. nih.gov

Sequence Alignment: Aligning the amino acid sequence of the target protein with the template.

Model Building: Constructing the 3D model of the target protein based on the aligned template structure.

Model Validation: Assessing the quality and reliability of the generated model using tools like Ramachandran plots.

Once a validated 3D model of a target protein is obtained, molecular docking studies can be performed to predict the binding mode and affinity of ligands like this compound, providing crucial insights into the potential mechanism of action. nih.govnih.gov

Artificial Neural Networks (ANNs) are a sophisticated type of machine learning algorithm inspired by the structure and function of the human brain. In computational chemistry, ANNs are increasingly used to develop highly predictive QSAR models. researchgate.net Unlike traditional linear regression methods, ANNs can capture complex, non-linear relationships between molecular descriptors and biological activity or physicochemical properties.

For imidazole and benzimidazole derivatives, ANN-based QSAR models have been employed to predict antibacterial activity. researchgate.net These models can integrate diverse types of chemical and biological data to make predictions. A study on imidazole derivatives concluded that the most important parameters for predicting antibacterial activity were related to:

The size of the molecule, influenced by the length of substituents.

The electron charge on specific atoms like oxygen or sulfur.

Investigation of Biological Mechanisms of Action

Enzyme Inhibition Studies

The benzimidazole (B57391) scaffold, particularly when substituted at the 2-position, has been identified as a versatile pharmacophore capable of inhibiting a diverse range of enzymes involved in critical cellular processes.

The benzimidazole core is a recognized structural motif in the development of DNA topoisomerase I inhibitors. These enzymes are crucial for managing DNA topology during replication and transcription, making them validated targets in oncology. Various studies have demonstrated that 2-substituted benzimidazole derivatives can interfere with the activity of this enzyme.

For instance, a study on 2,5-disubstituted-benzoxazole and benzimidazole derivatives found that several compounds inhibited both DNA topoisomerase I and II. researchgate.net Among these, 2-phenoxymethylbenzimidazole was identified as a particularly potent DNA topoisomerase I poison with an IC50 value of 14.1 µM. researchgate.net Other derivatives, such as 5-nitro-2-phenoxymethyl-benzimidazole, also showed significant inhibitory activity. researchgate.net Further research into bi-benzimidazole derivatives confirmed their role as a distinct class of DNA topoisomerase I and II inhibitors. researchgate.netresearchgate.net

More recently, a series of novel benzimidazole-triazole derivatives were synthesized and evaluated for their inhibitory action against DNA topoisomerase I. semanticscholar.org In the synthesis of these compounds, a key step involved refluxing 2-(4-substitutedphenyl)-1H-benzo[d]imidazole-6-carbohydrazide derivatives with ethyl thiocyanate (B1210189), highlighting the relevance of the thiocyanate moiety in creating potent molecules within this class. semanticscholar.orgnih.gov Two of the final compounds, 4b and 4h, demonstrated significant inhibitory activity against topoisomerase I and showed potent cytotoxic effects against the A549 lung cancer cell line, with IC50 values of 7.34 ± 0.21 μM and 4.56 ± 0.18 μM, respectively. semanticscholar.orgnih.gov These findings underscore the potential of benzimidazole derivatives as lead compounds for anticancer therapy targeting DNA topoisomerase I. semanticscholar.orgnih.gov

Table 1: Inhibition of DNA Topoisomerase I by Benzimidazole Derivatives

Compound Target Enzyme IC50 Value (µM) Source
2-Phenoxymethylbenzimidazole DNA Topoisomerase I 14.1 researchgate.net
5-Nitro-2-phenoxymethyl-benzimidazole DNA Topoisomerase I 258 researchgate.net
Compound 4b (benzimidazole-triazole) DNA Topoisomerase I 7.34 ± 0.21 semanticscholar.orgnih.gov
Compound 4h (benzimidazole-triazole) DNA Topoisomerase I 4.56 ± 0.18 semanticscholar.orgnih.gov

Derivatives of 2-(methyl)-1H-benzo[d]imidazole have emerged as promising multi-kinase inhibitors, targeting several key players in cell signaling pathways that are often dysregulated in cancer. A series of novel compounds with the structural motif “(E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-halogenated)benzylidenebenzohydrazide” were synthesized and evaluated for their ability to inhibit multiple tyrosine kinases. mdpi.comnih.gov

Within this series, compounds 6h and 6i were identified as the most potent inhibitors, demonstrating significant activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2). mdpi.comnih.gov Furthermore, compound 6h showed potent inhibitory activity against Aurora Kinase C (AURKC), while compound 6i was a potent inhibitor of the mammalian Target of Rapamycin (mTOR) enzyme. mdpi.comnih.gov The inhibitory concentrations for these compounds were comparable to well-established tyrosine kinase inhibitors, underscoring the potential of this benzimidazole scaffold in developing multi-targeted kinase inhibitors for cancer treatment. mdpi.comnih.gov

Table 2: Multi-Kinase Inhibition by 2-(((1H-benzo[d]imidazol-2-yl)methyl)amino) Benzohydrazide Derivatives

Compound Target Kinase IC50 Value (µM) Source
6h EGFR 0.089 ± 0.009 mdpi.com
HER2 0.091 ± 0.007 mdpi.com
CDK2 0.112 ± 0.011 mdpi.com
AURKC 0.131 ± 0.013 mdpi.com
6i EGFR 0.093 ± 0.008 mdpi.com
HER2 0.086 ± 0.006 mdpi.com
CDK2 0.106 ± 0.012 mdpi.com
mTOR 0.095 ± 0.009 mdpi.com

The benzimidazole scaffold has also been investigated for its inhibitory effects on metabolic enzymes, which are crucial for the survival of pathogens and are implicated in metabolic disorders.

Pteridine Reductase 1 (PTR1) Inhibition: The closely related 2-amino-benzo[d]thiazole scaffold has been identified as a core moiety for developing inhibitors of Pteridine Reductase-1 (PTR1), an important enzyme in trypanosomatidic parasites. nih.gov Research led to the identification of several 2-amino-benzo[d]thiazole derivatives with potent activity against both Trypanosoma brucei PTR1 (TbPTR1) and Leishmania major PTR1 (LmPTR1), with IC50 values as low as 0.35 µM and 1.9 µM, respectively. nih.gov These findings suggest that the related benzimidazole core could also serve as a template for designing effective PTR1 inhibitors.

α-Glucosidase Inhibition: A series of 2-phenyl-1H-benzo[d]imidazole derivatives were synthesized and evaluated as inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion and a target for managing type 2 diabetes. Structural optimization of an initial lead compound led to the discovery of highly potent inhibitors. The most promising compounds, 15o and 22d , exhibited IC50 values of 2.09 ± 0.04 µM and 0.71 ± 0.02 µM, respectively. Kinetic studies revealed that these compounds act as non-competitive inhibitors, binding to an allosteric site on the enzyme.

Table 3: Inhibition of Metabolic Enzymes by Benzimidazole and Related Derivatives

Compound Class Target Enzyme Most Potent Compound IC50 Value (µM) Source
2-Amino-benzo[d]thiazoles TbPTR1 Not specified 0.35 nih.gov
2-Phenyl-1H-benzo[d]imidazoles α-Glucosidase 22d 0.71 ± 0.02
2-Phenyl-1H-benzo[d]imidazoles α-Glucosidase 15o 2.09 ± 0.04

The thiocyanate group is a key feature for urease inhibition. Research has shown that 2-(thiocyanomethyl)benzothiazole (TCMB), a compound structurally analogous to the subject of this article, effectively inhibits urease activity. Studies in soil have shown that TCMB inhibits saccharase, urease, phosphatase, and β-glucosidase activity, and reduces ammonification, a direct consequence of urease function.

Furthermore, the benzimidazole scaffold itself is a potent inhibitor of urease. A theoretical study confirmed that benzimidazole can interact favorably with the nickel-containing active site of the urease enzyme. Experimental studies on thirteen regio-selectively alkylated benzimidazole-2-thione derivatives found that two compounds, in particular, showed significant inhibition against Helicobacter pylori urease, with IC50 values of 0.11 mM and 0.01 mM. Other synthesized benzimidazole derivatives have also exhibited potent urease inhibition, with IC50 values as low as 3.06 µM, significantly more effective than the standard inhibitor thiourea. researchgate.net

Table 4: Urease Inhibition by Benzimidazole Derivatives and Analogues

Compound Target Urease IC50 Value Source
Compound 2 (alkylated benzimidazole-2-thione) H. pylori Urease 0.11 mM
Compound 5 (alkylated benzimidazole-2-thione) H. pylori Urease 0.01 mM
Compound 10γ-1 (chiral benzimidazole) Jack Bean Urease 3.06 µM researchgate.net
2-(thiocyanomethyl)benzothiazole (TCMB) Soil Urease Activity confirmed

Following a comprehensive search of available scientific literature, no studies were identified that investigated the specific inhibitory activity of 2-(thiocyanatomethyl)-1H-benzo[d]imidazole or related benzimidazole derivatives against the enzyme elastase. Research on elastase inhibitors has primarily focused on other chemical scaffolds, such as peptides, N-benzoylindazoles, and dihydropyrimidones. researchgate.netmdpi.com

Overexpression of Transglutaminase 2 (TG2) is implicated in the progression of certain cancers, such as renal cell carcinoma (RCC), through the inactivation of the tumor suppressor protein p53. Inhibiting the interaction between TG2 and p53 can increase the stability of p53, leading to apoptosis in cancer cells.

In this context, novel inhibitors based on a 1H-benzo[d]imidazole-4,7-dione structure have been discovered. Through structure-activity relationship studies, a compound designated 8j (MD102) was identified as a potent TG2 inhibitor with an IC50 value of 0.35 µM. This inhibition of TG2 by compound 8j (MD102) was shown to enhance p53 stabilization, ultimately leading to anticancer effects in RCC cell lines. In vivo studies using a xenograft animal model confirmed that administration of the compound inhibited tumor growth and was associated with increased levels of p53 in the tumor tissue. These results indicate that targeting TG2 with benzimidazole-based inhibitors is a viable strategy for stabilizing p53 and inducing apoptosis in cancer cells.

Table 5: TG2 Inhibition and p53 Stabilization by a Benzimidazole Derivative

Compound Target Enzyme IC50 Value Biological Effect Source
8j (MD102) Transglutaminase 2 (TG2) 0.35 µM p53 Stabilization

Nucleic Acid Interaction Studies

The benzimidazole scaffold is a well-recognized pharmacophore known for its ability to interact with DNA, a characteristic that often underpins its biological activity. These interactions are typically non-covalent and can occur through various modes, leading to functional alterations of the nucleic acid.

DNA Binding Affinity and Mode of Interaction

Benzimidazole derivatives are known to be effective DNA minor groove-binding ligands. nih.govnih.gov This binding is facilitated by the curved shape of the benzimidazole molecule, which allows it to fit snugly within the minor groove of the DNA double helix. The interaction is stabilized by a combination of hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and the DNA base pairs. nih.gov Studies on various bis-benzimidazole compounds show a preference for AT-rich regions in the DNA minor groove. nih.gov

The mode of binding for benzimidazole compounds can vary from groove-binding to intercalation, depending on the specific chemical structure, including the number of benzimidazole rings and the nature of the substituents. nih.gov For instance, a study on a novel 2,1,3-benzothiadiazole-benzimidazole derivative determined its intrinsic DNA binding constant (K) to be 7.8 (± 0.6) × 10⁴ M⁻¹, indicating a moderate binding strength. researchgate.net While these findings relate to the broader class of benzimidazole compounds, specific experimental data quantifying the DNA binding affinity and definitively identifying the binding mode for this compound are not extensively detailed in the current literature.

Thermal Stabilization of DNA

The binding of small molecules to the DNA double helix can significantly enhance its structural stability, which can be measured as an increase in the melting temperature (Tm). This thermal stabilization occurs because the energy of the ligand-DNA complex is lower than that of the separated strands, requiring more thermal energy to induce denaturation. For example, the interaction of the drug furazolidone (B1674277) with DNA leads to its thermal stabilization. semanticscholar.org Similarly, certain benzothiazine derivatives, when binding to DNA grooves, have been shown to increase the Tm of the DNA duplex. mdpi.com While it is a general principle that DNA-binding agents can confer thermal stability, specific studies measuring the ΔTm imparted by this compound have not been reported.

DNA Cleavage Activity

Certain chemical agents can induce the cleavage of DNA strands, a mechanism of action for some antitumor and antimicrobial drugs. This can occur through various chemical processes, including oxidative damage or thiol activation. nih.govresearchgate.net For instance, benzotrithiole 2-oxide has been shown to cause efficient DNA cleavage in the presence of thiols like glutathione. nih.gov Some hybrid molecules incorporating imidazole (B134444) scaffolds have also been found to induce detectable damage in DNA. nih.gov However, there is no direct evidence in the reviewed scientific literature to suggest that this compound possesses intrinsic DNA cleavage activity.

Mechanisms of Antimicrobial Action

The antimicrobial properties of this compound are attributed to its ability to interfere with essential cellular processes in bacteria and fungi. Research on benzimidazole derivatives points to several key enzymatic and structural targets.

Antibacterial Mechanisms

The benzimidazole core is a key feature in several compounds investigated for their potent antibacterial activities. Molecular docking and biochemical assays have implicated several potential targets.

Inhibition of (p)ppGpp Synthetases/Hydrolases: The stringent response, a bacterial survival mechanism mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), is crucial for antibiotic tolerance and persistence. nih.govnih.gov The synthesis and hydrolysis of (p)ppGpp are controlled by enzymes of the RelA/SpoT homolog (RSH) superfamily. nih.gov The benzimidazole scaffold has been identified as a promising chemotype for targeting the (p)ppGpp synthetase domain of these enzymes. nih.govnih.gov Molecular modeling has shown that benzimidazoles can bind to the RSH enzyme RelSeq, suggesting that their antibacterial action may stem from the inhibition of the stringent response. nih.gov Furthermore, isothiocyanates, which are structurally related to the thiocyanate group, have been shown to induce (p)ppGpp accumulation, interfering with amino acid metabolism and triggering the stringent response. frontiersin.org

Inhibition of FtsZ Proteins: The Filamentous temperature-sensitive Z (FtsZ) protein is a crucial component of the bacterial cell division machinery, forming the Z-ring at the site of division. nih.govnih.gov FtsZ is a structural homolog of eukaryotic tubulin and is a prime target for new antibiotics. researchgate.net Several studies have identified benzimidazole derivatives as potent inhibitors of FtsZ. nih.govnih.gov For example, the benzimidazole derivative BT-benzo-29 was found to inhibit bacterial cell division by binding to FtsZ with a dissociation constant of 24 ± 3 μM, which in turn inhibits its assembly and GTPase activity. nih.gov This disruption of Z-ring formation ultimately leads to the cessation of cell division and bacterial death.

Inhibition of Pyruvate (B1213749) Kinases: Pyruvate kinase is a key enzyme in the glycolytic pathway, catalyzing the final step to produce pyruvate and ATP. Compounds containing a benzimidazole fragment have been identified as inhibitors of essential bacterial pyruvate kinase enzymes, an activity that contributes to their antistaphylococcal effects. nih.gov While some benzimidazole derivatives have been explored as pyruvate kinase activators in the context of cancer therapy, their role as inhibitors in bacteria represents a distinct and viable antibacterial mechanism. nih.govnih.gov

Table 1: Investigated Antibacterial Mechanisms of Benzimidazole Derivatives

Mechanism of Action Target Enzyme/Protein Effect of Inhibition
Stringent Response Inhibition (p)ppGpp Synthetases (e.g., RelSeq) Disruption of bacterial stress adaptation, reduction of antibiotic persistence. nih.govnih.gov
Cell Division Inhibition FtsZ Protein Prevention of Z-ring formation, blockage of cytokinesis. nih.govnih.gov
Glycolysis Inhibition Pyruvate Kinase Disruption of energy metabolism. nih.gov

Antifungal Mechanisms

Benzimidazole-based compounds are known for their broad-spectrum antifungal activity. Their mechanism of action can be multifaceted, targeting various essential components of the fungal cell. One of the well-established mechanisms for antifungal benzimidazoles, like benomyl, is the inhibition of β-tubulin, which disrupts microtubule assembly and arrests mitosis. nih.gov

Other potential mechanisms for antifungal benzimidazoles include:

Ergosterol (B1671047) Binding: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Some antifungal agents act by binding to ergosterol, leading to the formation of pores, increased membrane permeability, and eventual cell death. scielo.br

Inhibition of Ergosterol Biosynthesis: Disruption of the ergosterol synthesis pathway is a common mechanism for azole antifungals. nih.gov

Cell Wall Disruption: Interference with the synthesis of critical cell wall components like β-glucan or chitin (B13524) can compromise cell integrity. nih.gov

Induction of Reactive Oxygen Species (ROS): Some benzimidazole derivatives have been shown to induce the production of ROS in yeast cells, leading to oxidative stress and cellular damage. nih.gov

Given the structure of this compound, its antifungal action could potentially involve one or more of these established mechanisms for this class of compounds.

Table 2: List of Compounds Mentioned

Compound Name
This compound
BT-benzo-29 (N-(4-sec-butylphenyl)-2-(thiophen-2-yl)-1H-benzo[d]imidazole-4-carboxamide)
Furazolidone
Benomyl
4-(1H-benzimidazol-2-yl)-7-bromo-2,1,3-benzothiodiazole

Inhibition of Biofilm Formation

Benzimidazole derivatives have demonstrated notable efficacy in the inhibition of biofilm formation across a range of bacterial pathogens. Biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which confers increased resistance to antibiotics and host immune responses. The antibiofilm activity of benzimidazole compounds is a critical area of investigation for combating persistent infections.

Research has shown that certain benzimidazole derivatives can effectively prevent biofilm formation by various Gram-positive and Gram-negative bacteria. For instance, studies have identified 2-aminobenzimidazole (B67599) (2-ABI) derivatives as potent inhibitors of biofilm formation by Mycobacterium smegmatis. Similarly, other analogues have been shown to inhibit biofilm development in pathogens such as Vibrio cholerae and methicillin-resistant Staphylococcus aureus (MRSA) under both static and flow conditions. This inhibition occurs on multiple surfaces, including polystyrene and glass. The mechanism often involves interference with key bacterial signaling pathways, such as the c-di-GMP signaling pathway, which is a crucial regulator of biofilm formation in many bacteria.

Cellular and Molecular Mechanisms in Anticancer Research

The benzimidazole scaffold is a prominent feature in many compounds investigated for their anticancer properties. The mechanisms through which these compounds exert their effects are diverse, targeting fundamental cellular processes involved in cancer cell proliferation, survival, and metastasis.

Induction of Cell Cycle Arrest (e.g., G1, G2/M Phase Arrest)

A key mechanism by which benzimidazole derivatives exhibit their anticancer activity is through the disruption of the normal cell cycle progression, leading to cell cycle arrest at specific checkpoints. This prevents the uncontrolled proliferation characteristic of cancer cells.

Studies have demonstrated that these compounds can induce cell cycle arrest at various phases, depending on the specific derivative and the cancer cell line. For example, certain novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have been shown to effectively suppress cell cycle progression in MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. Analysis using flow cytometry has revealed that these compounds can cause a significant accumulation of cells in the G1, S, and G2/M phases of the cell cycle. For instance, one derivative was found to arrest the cell cycle in the S and G2 phases in MDA-MB-231 and SKOV3 cells, while another induced arrest at the G1 and S phases. researchgate.net This disruption of the cell cycle is a crucial step that can subsequently trigger programmed cell death.

Cell LineCompound TypeObserved Cell Cycle Arrest Phase
A549 (Lung Carcinoma)Benzimidazole-1,3,4-oxadiazole derivativeG1 and G2 phases
MDA-MB-231 (Breast Cancer)Benzimidazole-1,3,4-oxadiazole derivativeS and G2 phases
SKOV3 (Ovarian Cancer)Benzimidazole-1,3,4-oxadiazole derivativeS and G2 phases
HepG2 (Liver Cancer)Benzimidazole-benzylidenebenzohydrazide hybridG1 phase

Apoptosis Induction (e.g., Caspase-3, Bax upregulation, Bcl-2 downregulation)

Following cell cycle arrest, many benzimidazole compounds effectively induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. This is often mediated through the intrinsic or mitochondrial pathway of apoptosis, which involves a delicate balance between pro-apoptotic and anti-apoptotic proteins.

Research has consistently shown that benzimidazole derivatives can modulate the expression of key apoptotic regulators. A common finding is the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3 and caspase-7. nih.gov The activation of these caspases orchestrates the dismantling of the cell, leading to its death. Mechanistic studies on specific benzimidazole-benzylidenebenzohydrazide hybrids in HepG2 liver cancer cells confirmed their ability to induce apoptosis, accompanied by the upregulation of caspase-3 and Bax, and the downregulation of Bcl-2. nih.gov

Apoptotic MarkerEffect of Benzimidazole DerivativesImplication
Bax UpregulationPromotes apoptosis
Bcl-2 DownregulationInhibits cell survival
Bax/Bcl-2 Ratio IncreasedSensitizes cells to apoptosis
Caspase-3/7 ActivationExecution of apoptosis

Antiangiogenic Effects

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. Benzimidazole derivatives have emerged as potent antiangiogenic agents, primarily by targeting the vascular endothelial growth factor (VEGF) signaling pathway, which is a critical regulator of angiogenesis. researchgate.netnih.gov

Studies on novel 2-aminobenzimidazole derivatives have demonstrated their ability to suppress various stages of angiogenesis. nih.gov These compounds inhibit VEGF-induced proliferation, migration, and invasion of human umbilical vascular endothelial cells (HUVECs). nih.gov The mechanism involves the inhibition of VEGFR-2 phosphorylation and its downstream signaling molecules. nih.gov Molecular docking studies suggest that these benzimidazole compounds may bind directly to VEGFR-2 with high affinity. nih.gov In vivo models, such as the matrigel (B1166635) plug assay, have confirmed that these derivatives can reduce VEGF-A-induced neovascularization. nih.gov By disrupting the VEGF/VEGFR signaling axis, these compounds effectively cut off the tumor's blood supply, thereby inhibiting its growth and potential for metastasis. nih.gov

Microtubule Inhibition

The microtubule cytoskeleton is a dynamic network essential for various cellular processes, including cell division (mitosis), cell shape maintenance, and intracellular transport. It is a well-validated target for anticancer drugs. Several 2-aryl-1H-benzo[d]imidazole derivatives have been identified as potent microtubule targeting agents.

These compounds exert their anticancer effects by disrupting microtubule dynamics. They have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules. This inhibition disrupts the formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division. The disruption of the intracellular microtubule cytoskeleton ultimately leads to cell cycle arrest in the G2/M phase, preventing the cell from dividing and triggering apoptosis. This mechanism of action is similar to that of other well-known microtubule inhibitors used in chemotherapy.

Selective Targeting of Cancer Cell Lines

An important characteristic of a promising anticancer agent is its ability to selectively target cancer cells while minimizing damage to normal, healthy cells. Various benzimidazole derivatives have demonstrated impressive anti-proliferative activity across a range of cancer cell lines with a high degree of selectivity.

For instance, certain 2-aryl-1H-benzo[d]imidazole derivatives have shown potent activity against A549 (lung cancer), HeLa (cervical cancer), and other cell lines, with IC50 values in the low micromolar range. Importantly, these compounds exhibited high selectivity indexes, indicating significantly greater toxicity towards cancer cells compared to non-cancerous cell lines like MRC-5. Similarly, other synthesized series of benzimidazole derivatives have displayed excellent inhibitory activity against HCT116 (colon cancer), HepG2 (liver cancer), and A375 (melanoma) cell lines. nih.gov This selective cytotoxicity is a crucial attribute that highlights the therapeutic potential of these compounds, suggesting they could lead to treatments with fewer side effects.

Compound SeriesTargeted Cancer Cell Lines
2-Aryl-1H-benzo[d]imidazole derivatives A549 (lung), HeLa (cervical)
Benzimidazole-benzylidenebenzohydrazide hybrids HepG2 (liver), MCF-7 (breast), HCT-116 (colon)
2-(phenylthiomethyl)-1H-benzo[d]imidazole derivatives A549 (lung), HCT116 (colon), HepG2 (liver), PC-9 (lung), A375 (melanoma)

Structure Activity Relationship Sar Studies

Influence of Substituents on the Benzimidazole (B57391) Ring System

The substitution pattern on the benzene (B151609) portion of the benzimidazole scaffold significantly modulates the molecule's physicochemical properties and, consequently, its biological efficacy. nih.govsemanticscholar.org Both electronic and steric factors play crucial roles in determining the interaction of these compounds with biological targets. nih.gov SAR analyses consistently show that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole scaffold are pivotal in influencing activity. nih.gov

The electronic nature of substituents on the benzimidazole ring can profoundly impact biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) alters the electron density of the aromatic system, affecting its ability to participate in interactions like hydrogen bonding and π-π stacking with target biomolecules. tandfonline.com

Electron-Withdrawing Groups (EWGs): Generally, the presence of strong EWGs, such as nitro (-NO₂), halo (-F, -Cl), or cyano (-CN) groups, particularly at the C-5 and C-6 positions, tends to enhance the antimicrobial and antifungal activities of benzimidazole derivatives. mdpi.comnih.gov For instance, studies on antifungal benzimidazoles revealed that fluoro or chloro substitution at the C-5 position significantly increases antifungal activity. nih.gov This enhancement is often attributed to the increased acidity of the benzimidazole N-H proton and altered binding affinity to target enzymes or proteins. In some cases, EWGs at the C-5 position of benzimidazole have resulted in a loss of anti-inflammatory activity, indicating that the optimal electronic properties can be target-dependent. nih.gov

Electron-Donating Groups (EDGs): The influence of EDGs, such as methoxy (B1213986) (-OCH₃) or alkyl groups, is more variable and highly dependent on the specific biological target. While some studies show that EDGs can lead to decreased activity, others report enhanced efficacy. For example, in one study on anti-inflammatory benzimidazoles, a 4-methoxyphenyl (B3050149) substitution at the C-2 position was favorable for activity, whereas hydroxy substitution reduced it. nih.gov In another series of antifungal compounds, an ethoxy group on a phenyl ring at C-2 conferred better activity than a hydroxyl group, which in turn was better than a methoxy group. nih.gov This highlights the complex interplay between electronic effects and other properties like lipophilicity.

The table below summarizes the effect of representative substituents on the biological activity of various benzimidazole scaffolds.

PositionSubstituentElectronic EffectObserved Impact on ActivityReference(s)
C-5-Cl, -FWithdrawingIncreased antifungal activity nih.gov
C-5-NO₂WithdrawingModerate anti-inflammatory inhibition nih.gov
C-5-BrWithdrawingHigh antifungal activity mdpi.com
C-2 (phenyl)-OCH₃DonatingFavorable for anti-inflammatory activity nih.gov
C-2 (phenyl)-OHDonatingReduced anti-inflammatory activity nih.gov

Steric hindrance, which relates to the size and spatial arrangement of substituents, is another critical factor in the SAR of benzimidazoles. The bulkiness of a group can influence the conformation of the molecule and its ability to fit into the binding pocket of a biological target.

For example, the introduction of bulky substituents at or near the active site-binding portion of the molecule can either enhance or decrease activity. If a bulky group improves the complementary fit with a target receptor, the activity may increase. Conversely, a substituent that is too large may prevent the molecule from accessing the binding site, leading to a loss of activity. In the development of cannabinoid receptor antagonists, a bulky tertiary butyl substituent at the R¹ position resulted in potent activity. nih.gov In contrast, for a series of Lck kinase inhibitors, any substitution at the C-2 position of the benzimidazole was found to be unfavorable, suggesting that this position requires minimal steric bulk for effective binding. nih.gov

Role of the Thiocyanatomethyl Group in Biological Activity

The substituent at the C-2 position of the benzimidazole ring is a primary determinant of the compound's mechanism of action and biological specificity. acs.org The thiocyanatomethyl (-CH₂SCN) group in 2-(thiocyanatomethyl)-1H-benzo[d]imidazole is a key functional moiety. The thiocyanate (B1210189) group is known for its pseudohalogen character and acts as an electron-withdrawing group. This group is also a versatile precursor in chemical synthesis, but its primary role in SAR is its contribution to the electronic and steric profile of the C-2 position.

The biological activity of this compound can be contextualized by comparing its C-2 substituent with other groups commonly found in bioactive benzimidazoles.

Alkylthio (-S-Alkyl) Groups: Alkylthio substituents are common in anthelmintic benzimidazoles like albendazole. These groups are generally less electron-withdrawing than the thiocyanatomethyl group. The sulfur atom can participate in hydrogen bonding and coordination with metal ions in enzymes, while the alkyl chain contributes to lipophilicity, which can be crucial for cell membrane penetration.

Aryl (-Aryl) Groups: Phenyl or other aryl groups at the C-2 position are prevalent in benzimidazoles with a wide range of activities, including antimicrobial, anticancer, and anti-inflammatory effects. acs.orgresearchgate.net The electronic properties of the aryl ring can be tuned by adding further substituents. For example, 2-(p-bromophenyl) derivatives have shown notable antifungal activity. researchgate.net Compared to a simple aryl group, the thiocyanatomethyl group is smaller and more flexible, which may allow it to access different binding sites.

Alkyl Groups: Simple alkyl groups like methyl or ethyl at C-2 are also found in bioactive benzimidazoles. For instance, 2-methyl-1H-benzimidazole is a common synthetic precursor. researchgate.net These groups primarily add lipophilicity and steric bulk. The activity of N-alkylated 2-phenyl-1H-benzimidazoles has been shown to increase with the length of the N-1 alkyl chain from one to five carbons, demonstrating the importance of lipophilicity. acs.org

The thiocyanatomethyl group offers a unique combination of moderate steric bulk, flexibility, and distinct electronic properties compared to these other common substituents.

Detailed studies focusing specifically on the systematic modification of the thiocyanatomethyl group in this compound are not extensively available in the reviewed literature. However, based on general chemical principles, several modifications could be hypothesized to impact biological activity. For example, isomerization to an isothiocyanatomethyl group (-CH₂NCS) would significantly alter the geometry and reactivity of the substituent, likely leading to a different biological profile. Similarly, reduction of the cyano group or oxidation of the sulfur atom would produce derivatives with different electronic and hydrogen-bonding capabilities, providing a valuable avenue for future SAR exploration.

N-Substitution Effects on Biological Activity

Alkylation or acylation at the N-1 position of the benzimidazole ring is a common strategy for modulating biological activity. acs.org This substitution eliminates the N-H proton, which can be a key hydrogen bond donor, and introduces new steric and electronic features that can drastically alter the compound's pharmacological profile. nih.gov

Research has shown that the biological properties of the benzimidazole system are strongly influenced by substitution at the N-1 position. acs.org For instance, in a series of 2-phenylbenzimidazoles, N-alkylation with chains of increasing length (from one to seven carbons) led to a linear increase in anticancer effects up to the five-carbon chain, after which activity slightly decreased. acs.org This suggests an optimal lipophilicity for cell penetration and target interaction.

In another study, N-substitution with a phenyl ring was shown to have a pronounced positive impact on the antiproliferative activity of certain benzimidazole-derived Schiff bases. ijpcbs.com Similarly, introducing an isobutyl chain on the N-atom of the benzimidazole nucleus in a series of carboxamides resulted in pronounced antiproliferative activity. nih.gov These findings underscore that the N-1 position is a critical site for modification in the design of novel benzimidazole-based therapeutic agents.

The table below provides examples of how N-1 substituents affect the activity of benzimidazole derivatives.

N-1 SubstituentC-2 SubstituentImpact on Biological ActivityReference(s)
-CH₃ (Methyl)2-hydroxy-4-methoxy-benzamideSelective activity against MCF-7 cancer cell line nih.gov
-CH₂CH(CH₃)₂ (Isobutyl)2-hydroxy-4-methoxy-benzamideMost pronounced in vitro antiproliferative activity nih.gov
-(CH₂)₄CH₃ (Pentyl)PhenylPeak anticancer activity in the series acs.org
-C₆H₅ (Phenyl)Schiff BasePronounced impact on antiproliferative activity ijpcbs.com

Correlating Structural Features with Specific Biological Targets and Mechanisms

The primary mechanism of action for this compound is believed to stem from the electrophilic nature of the thiocyanate (-SCN) group. It is proposed that the benzimidazole scaffold serves as a carrier moiety, delivering the reactive thiocyanatomethyl group to biological targets. This group can then react with nucleophilic residues, particularly the thiol groups (-SH) of cysteine residues, within the active sites of essential enzymes. nih.govnih.gov This covalent modification leads to irreversible inhibition of the enzyme, disrupting critical cellular pathways and resulting in the compound's potent, broad-spectrum antimicrobial and fungicidal effects.

This mechanism suggests that the compound may not have a single, highly specific target, but rather acts on a range of essential thiol-dependent enzymes. This multi-target profile would be consistent with its efficacy as a general biocide. Key cellular processes that rely on thiol enzymes and could be disrupted include:

Cellular Respiration: Inhibition of enzymes within the electron transport chain. A related compound, 2-(thiocyanomethylthio)benzothiazole (TCMTB), is thought to exert toxicity through the inhibition of cytochrome c oxidase. nih.gov

Redox Homeostasis: Reaction with thiol-containing antioxidants like glutathione, leading to oxidative stress.

Protein Synthesis and Folding: Disruption of enzymes and proteins involved in these fundamental processes.

Research into related isothiocyanates (-NCS), isomers of thiocyanates, supports this proposed mechanism. Proteomic analyses of fungi treated with isothiocyanates revealed the downregulation of proteins involved in energy metabolism, oxidoreductase activity, and melanin (B1238610) biosynthesis, all of which are critical for fungal survival. nih.gov

The following illustrative table outlines the anticipated structure-activity relationships for analogs of this compound, based on the proposed mechanism of action involving covalent modification of thiol-containing enzymes.

Modification AreaStructural ChangeExpected Impact on ActivityRationale
2-Position Substituent (-CH₂-SCN)Replacement of -SCN with a non-reactive group (e.g., -H, -OH, -CH₃)Significant decrease or loss of activityThe thiocyanate group is the key electrophilic "warhead" responsible for covalent modification of the target. Its removal eliminates the proposed mechanism of action.
Replacement of -SCN with a different electrophile (e.g., isothiocyanate, vinyl sulfone)Activity may be retained or alteredMaintains the ability to covalently modify target enzymes, though potency and selectivity may change based on the reactivity of the new group.
Alteration of the linker (e.g., -CH₂CH₂-SCN)Activity may decreaseThe single methylene (B1212753) linker provides optimal spacing and flexibility for the thiocyanate group to access and react with nucleophilic residues in enzyme active sites. Increasing the length may create steric hindrance.
Benzimidazole RingSubstitution on the benzene ring (e.g., 5-chloro, 5-nitro)Activity may be enhanced or modulatedElectron-withdrawing groups can alter the electronic properties of the benzimidazole system and improve its ability to engage in non-covalent interactions (e.g., pi-stacking) with the target, potentially enhancing binding affinity and overall potency. arabjchem.org
Substitution at N-1 position (e.g., N-methyl)Activity may be alteredSubstitution at this position can affect the compound's lipophilicity, cell permeability, and metabolic stability, thereby influencing its overall biological effect.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes for Improved Yields and Selectivity

While various methods exist for the synthesis of benzimidazole (B57391) derivatives, the development of novel, efficient, and environmentally friendly routes for 2-(thiocyanatomethyl)-1H-benzo[d]imidazole is a critical first step. Current research on related compounds has highlighted several promising strategies that could be adapted and optimized.

Future research should focus on:

Green Catalysis: Exploring the use of sustainable and reusable catalysts, such as nano montmorillonite clay, which has been shown to be effective in the synthesis of 2-aryl-1H-benzo[d]imidazole derivatives under solvent-free conditions. pnu.ac.ir The use of natural catalysts, like onion extract, has also been reported for the green synthesis of 2-substituted benzimidazoles. acgpubs.org

Microwave-Assisted Synthesis: This technique has been successfully applied to produce N-substituted benzimidazole derivatives, offering advantages such as reduced reaction times and potentially higher yields. nih.gov Applying this method could significantly streamline the synthesis of the target compound.

One-Pot Reactions: Designing multi-component, one-pot synthesis protocols can improve efficiency by reducing the number of intermediate purification steps, saving time and resources. researchgate.netnih.gov

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to improved yields, higher purity, and safer handling of reagents, making it a viable strategy for large-scale production.

Synthetic StrategyPotential AdvantagesRelevant Research on Benzimidazoles
Green Catalysis Environmentally friendly, reusable catalysts, mild reaction conditions.Use of nano montmorillonite clay pnu.ac.ir and onion extract. acgpubs.org
Microwave-Assisted Synthesis Rapid reaction times, improved yields, energy efficiency.Applied for N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. nih.gov
One-Pot Synthesis Increased efficiency, reduced waste, cost-effective.Method developed for N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives. researchgate.net

Deeper Mechanistic Investigations at the Molecular and Cellular Level

Understanding how this compound exerts its biological effects is paramount for its development as a therapeutic agent. The benzimidazole core is known to interact with a multitude of biological targets. For instance, the related compound thiabendazole functions by inhibiting the mitochondrial terminal electron transport system. nih.gov Other derivatives are known to target microtubules, disrupting cell division, or inhibit crucial enzymes like topoisomerase I. nih.govnih.govnih.gov

Future mechanistic studies should aim to:

Identify Protein Targets: Employing techniques like affinity purification coupled with mass spectrometry to identify specific binding partners of the compound within the cell.

Elucidate Signaling Pathways: Investigating the downstream effects of compound binding, for example, by analyzing its impact on key signaling pathways such as the NF-κB pathway, which is modulated by some anti-inflammatory benzimidazole derivatives. nih.gov

Analyze Enzyme Inhibition: Screening the compound against panels of therapeutically relevant enzymes, such as kinases, poly(ADP-ribose)polymerases (PARP), and dihydrofolate reductase (DHFR), which are known targets for other benzimidazole-based drugs. nih.govnih.govmdpi.com

Cellular Localization Studies: Using fluorescently tagged analogues to visualize the compound's distribution within the cell, providing clues about its site of action.

Rational Design of Derivatives with Enhanced Target Specificity

The structural versatility of the benzimidazole scaffold allows for systematic modification to enhance potency and selectivity. Structure-activity relationship (SAR) studies on related compounds have shown that substitutions at the N-1, C-2, and C-5/C-6 positions of the benzimidazole ring are crucial for pharmacological activity. nih.gov

Future research in this area should involve:

Bioisosteric Replacement: Replacing the thiocyanate (B1210189) group with other functional groups to probe its role in target binding and modulate the compound's electronic and steric properties.

Scaffold Modification: Introducing various substituents onto the benzene (B151609) ring of the benzimidazole core to improve binding affinity and pharmacokinetic properties.

Hybrid Molecule Synthesis: Combining the this compound scaffold with other pharmacologically active moieties to create hybrid compounds with dual or synergistic modes of action. mdpi.com For example, creating hybrids with triazoles has been explored for developing antimycobacterial agents. rsc.org

Stereochemical Analysis: For derivatives that possess chiral centers, separating and evaluating individual enantiomers is crucial, as biological activity is often stereospecific.

Design StrategyObjectiveExample from Benzimidazole Research
Scaffold Modification Enhance potency and selectivity.N-1, C-2, and C-6 positions are key for pharmacological effects. nih.gov
Hybrid Molecules Achieve synergistic or multi-target effects.Spiroxindole-benzimidazole hybrids as MDM2 inhibitors. mdpi.com
Bioisosteric Replacement Modulate activity and physicochemical properties.Design of various 2-substituted derivatives to target PARP-1. nih.gov

Exploration of New Biological Targets and Therapeutic Applications

The broad biological profile of benzimidazole derivatives suggests that this compound could have therapeutic potential across multiple disease areas. researchgate.net Known applications of related compounds range from anticancer and antimicrobial to anti-inflammatory and anthelmintic agents. nih.govnih.govresearchgate.net

Future screening efforts should be directed towards:

Anticancer Activity: Evaluating the compound against a diverse panel of human cancer cell lines. nih.gov Known targets for benzimidazole anticancer agents include topoisomerase I, tubulin, and various kinases like EGFR and HER2. nih.govnih.govmdpi.com

Antimicrobial Potential: Testing against a wide range of pathogenic bacteria and fungi, as many benzimidazole derivatives exhibit potent antimicrobial properties. nih.govresearchgate.net

Anti-inflammatory Effects: Investigating its ability to inhibit inflammatory mediators in cellular models, as novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown promise as anti-inflammatory agents. nih.gov

Neurodegenerative Diseases: Exploring its potential as a multi-target agent for conditions like Alzheimer's disease by testing for inhibition of enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1). researchgate.net

Antiviral Activity: Screening against a panel of viruses, given the historical significance of benzimidazole derivatives in antiviral drug discovery.

Advanced Computational Modeling for Predictive Research

In silico methods are indispensable tools for accelerating drug discovery by predicting the properties and interactions of novel compounds. f1000research.com Computational studies can guide synthetic efforts and help prioritize compounds for biological testing.

Future computational work should include:

Molecular Docking: Simulating the binding of this compound and its rationally designed derivatives into the active sites of known biological targets to predict binding affinity and interaction patterns. mdpi.comrsc.org

Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to calculate the electronic properties, molecular structure, and reactivity descriptors of the compound, providing insights into its chemical behavior. researchgate.netnih.gov

Pharmacokinetic (ADMET) Prediction: Modeling the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the drug-likeness of new derivatives early in the design phase. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to its target protein to assess the stability of the complex over time. rsc.org

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of a series of derivatives with their biological activity to guide the design of more potent compounds.

Computational MethodApplication in Drug Discovery
Molecular Docking Predicts ligand-protein binding modes and affinities. rsc.org
DFT Calculations Determines electronic structure and reactivity. researchgate.netnih.gov
ADMET Prediction Assesses drug-likeness and pharmacokinetic profiles. nih.govresearchgate.net
Molecular Dynamics Evaluates the stability of protein-ligand complexes. rsc.org

By systematically pursuing these research avenues, the scientific community can thoroughly characterize the therapeutic potential of this compound, paving the way for the development of novel and effective treatments for a range of human diseases.

Q & A

Q. What are the optimal synthetic routes for 2-(thiocyanatomethyl)-1H-benzo[d]imidazole and its derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of substituted benzimidazoles and thiocyanation. Key steps include:

  • Condensation : Reacting o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions to form the benzimidazole core .
  • Thiocyanation : Introducing the thiocyanate group via nucleophilic substitution using potassium thiocyanate (KSCN) or similar reagents in polar solvents (e.g., DMF) at 60–80°C .
  • Click Chemistry : For derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can append functional groups (e.g., triazoles) to enhance activity .
    Validation : Monitor reactions via TLC and confirm purity using elemental analysis (C, H, N, S) and spectroscopic techniques (IR for SCN stretch at ~2100 cm⁻¹) .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify aromatic protons (δ 7.0–8.0 ppm) and methylene protons adjacent to thiocyanate (δ ~4.5 ppm) .
    • ¹³C NMR : Confirm the thiocyanate carbon (δ ~110 ppm) and benzimidazole carbons .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) .
  • Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages (deviation <0.4% indicates purity) .

Q. What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (reported analogs show stability up to 200°C) .
  • pH Sensitivity : Test solubility and stability in buffers (pH 2–12). Benzimidazoles are prone to hydrolysis under strongly acidic/basic conditions .
  • Light Sensitivity : Store in amber vials; monitor photodegradation via UV-Vis spectroscopy .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzimidazole core) influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Electron-Donating Groups : Methoxy or methyl groups at the phenyl ring enhance corrosion inhibition (e.g., 89% efficiency for 4-methoxy derivatives in J55 steel studies) .
    • Thiocyanate vs. Thioether : Replace SCN with SCH₃ to compare antimicrobial potency (e.g., thioether analogs show 2× higher MIC against S. aureus) .
    • Triazole Additions : Click-derived triazoles improve binding to EGFR (IC₅₀ values <10 µM in docking studies) .
      Data Analysis : Use ANOVA to compare bioactivity across derivatives; report p-values for significance .

Q. How can computational methods resolve contradictions in experimental binding affinity data?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., α-glucosidase). Analogs with 4-bromophenyl groups show stronger hydrogen bonding vs. fluorophenyl derivatives (ΔG = -9.2 vs. -8.5 kcal/mol) .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) >3 Å indicates poor target retention .
  • QM/MM Calculations : Evaluate electron density changes at the thiocyanate group to explain reactivity variations .

Q. What methodologies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl to form water-soluble hydrochlorides (e.g., 2-(aminomethyl)benzimidazole dihydrochloride, solubility >50 mg/mL) .
  • Prodrug Design : Esterify the thiocyanate group (e.g., ethyl acetate derivatives) to enhance membrane permeability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (85–90% encapsulation efficiency) for sustained release .

Q. How to design experiments addressing discrepancies in reported cytotoxicity data?

Methodological Answer:

  • Dose-Response Curves : Test cytotoxicity across 5–100 µM in MTT assays (IC₅₀ values vary >20% between cell lines; prioritize NCI-60 panel screening) .
  • Metabolic Interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolism-dependent toxicity .
  • Control Experiments : Compare with known benzimidazole drugs (e.g., albendazole) to validate assay conditions .

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